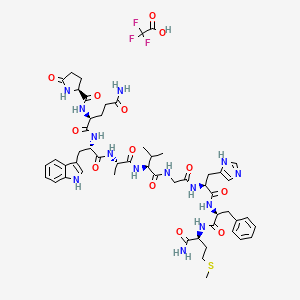
Litorin (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Litorin (trifluoroacetate salt) is a peptide with diverse biological activities. It is also known by its chemical name, pyroGlu-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2. This compound is a synthetic analog of bombesin, a peptide originally isolated from amphibians, and it exhibits significant biological activity in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Litorin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove protecting groups .
Industrial Production Methods
In industrial settings, the production of Litorin (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of TFA in the cleavage and purification steps is common due to its efficiency in removing protecting groups and releasing the peptide from the resin .
Chemical Reactions Analysis
Types of Reactions
Litorin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue, which is susceptible to oxidation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize the methionine residue to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents during the synthesis process.
Major Products Formed
The major products formed from these reactions include the oxidized or reduced forms of the peptide, depending on the reagents and conditions used .
Scientific Research Applications
Litorin (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Medicine: Explored for its potential therapeutic applications, including its effects on gastrointestinal motility and its potential as an anti-cancer agent.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Litorin (trifluoroacetate salt) exerts its effects by binding to specific receptors, such as the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR). Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that result in various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent activation of downstream effectors like phospholipase C .
Comparison with Similar Compounds
Litorin (trifluoroacetate salt) is similar to other bombesin-like peptides, such as neuromedin B and gastrin-releasing peptide. it is unique in its specific sequence and the presence of the trifluoroacetate counterion, which can influence its biological activity and stability. Other similar compounds include:
Neuromedin B: Another bombesin-like peptide with similar receptor binding properties.
Gastrin-releasing peptide: Shares similar biological activities but differs in sequence and receptor affinity.
Litorin’s uniqueness lies in its specific sequence and the trifluoroacetate salt form, which can affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C53H69F3N14O13S |
|---|---|
Molecular Weight |
1199.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H68N14O11S.C2HF3O2/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35;3-2(4,5)1(6)7/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70);(H,6,7)/t28-,34-,35-,36-,37-,38-,39-,43-;/m0./s1 |
InChI Key |
VQCATNJVVYBYPQ-KJCVQWSBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823268.png)
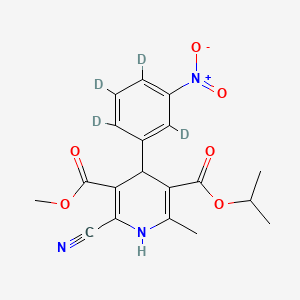
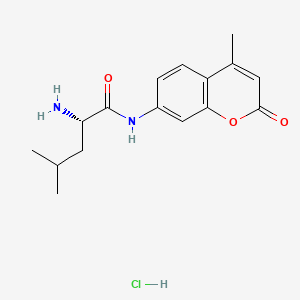
![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)
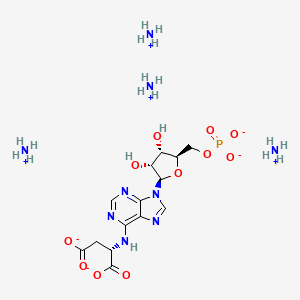
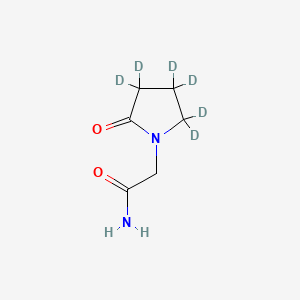
![[3,5-Dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B10823330.png)
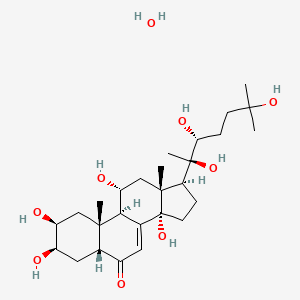
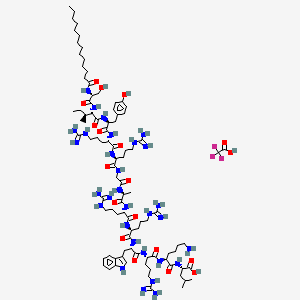
![(1Ar,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823345.png)
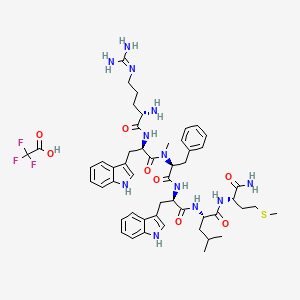
![(1aS,4aS,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823362.png)

![1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B10823380.png)
